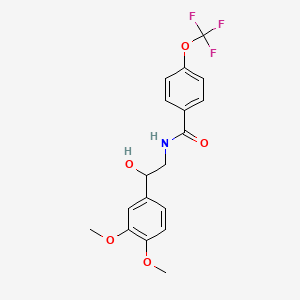

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.

Aplicaciones Científicas De Investigación

Environmental Science Applications

- Degradation and Environmental Behavior : The study by Qutob et al. (2022) focuses on advanced oxidation processes (AOPs) for the treatment of acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Although not directly related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, this research indicates the potential environmental impact and degradation pathways of complex organic compounds, suggesting the importance of understanding such mechanisms for related benzamides.

Medical and Pharmaceutical Applications

- Neurotoxicity and Endocrine Disruption : Dingemans et al. (2011) reviewed the toxicological effects of polybrominated diphenyl ethers (PBDEs) and their metabolites on the nervous system, highlighting mechanisms of neurotoxicity that may be relevant to structurally related benzamides (Dingemans, van den Berg, & Westerink, 2011). This study underscores the potential risks associated with exposure to compounds bearing structural similarity to PBDEs, including benzamides with halogenated and ether functionalities.

Materials Science and Chemical Engineering Applications

- Flame Retardants and Emerging Contaminants : The research by Hsu et al. (2018) on non-PBDE halogenated fire retardants explores new brominated fire retardants and dechlorane plus (DP) in indoor environments, reflecting on their ubiquity and potential health impacts (Hsu et al., 2018). While N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is not a flame retardant, the study provides context on the environmental persistence and bioaccumulation concerns of structurally complex benzamides and related compounds.

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO5/c1-25-15-8-5-12(9-16(15)26-2)14(23)10-22-17(24)11-3-6-13(7-4-11)27-18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICCMGZXNXLFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)

![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)